4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide, Trifluoroacetic Acid
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Overview
Description
4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide, Trifluoroacetic Acid is a heterobifunctional crosslinking reagent. It is known for its reactivity with glycoproteins, sulfhydryl groups, and carbohydrates . This compound is widely used in various scientific research fields due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known to be aPROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target .
Mode of Action
Mal-C2-cyclohexylcarboxyl-hydrazide (TFA) functions as a linker in PROTACs . It connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein. This bifunctional molecule facilitates the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC. The proximity of the E3 ligase to the target protein triggers the ubiquitination and subsequent degradation of the target protein .
Biochemical Analysis
Biochemical Properties
It is known that it can form stable amide bonds with primary amines at pH 7-9 . This suggests that it may interact with enzymes, proteins, and other biomolecules that contain primary amine groups.
Molecular Mechanism
It is known to form stable amide bonds with primary amines at pH 7-9 , suggesting that it may bind to biomolecules containing primary amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide, Trifluoroacetic Acid typically involves the reaction of maleimide with cyclohexane-1-carboxyl-hydrazide in the presence of trifluoroacetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide, Trifluoroacetic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide, Trifluoroacetic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinking reagent in the synthesis of complex molecules.
Biology: Employed in the labeling of antibodies and proteins, preserving their activity and specificity.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of bioconjugates and other specialized materials.
Comparison with Similar Compounds
Similar Compounds
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Similar in structure and reactivity, used for creating stable maleimide-activated carrier proteins.
N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS): Another crosslinking reagent with similar applications.
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): Used for creating disulfide bonds in bioconjugates.
Uniqueness
4-(Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide, Trifluoroacetic Acid stands out due to its heterobifunctional nature, allowing it to react with both sulfhydryl and carbonyl groups. This dual reactivity makes it highly versatile for various applications in scientific research and industry .
Properties
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3.C2HF3O2/c13-14-12(18)9-3-1-8(2-4-9)7-15-10(16)5-6-11(15)17;3-2(4,5)1(6)7/h5-6,8-9H,1-4,7,13H2,(H,14,18);(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSWNSOSRFZSEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NN.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359436-59-2 |
Source
|
Record name | Cyclohexanecarboxylic acid, 4-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-, hydrazide, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359436-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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